molecular formula C30H23Br2N3O B5164998 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B5164998
M. Wt: 601.3 g/mol
InChI Key: BACAFWIQCLMMOW-UHFFFAOYSA-N
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Description

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is a synthetic carbazole derivative featuring a dibrominated carbazole core linked to a diphenylimidazole moiety via a hydroxypropanol bridge. The carbazole scaffold is known for its biological relevance, particularly in modulating enzyme activity and receptor interactions . The diphenylimidazole group introduces aromatic bulk, which may contribute to hydrophobic interactions in biological systems. The compound is commercially available with a purity of ≥98% and is stocked as a research reagent .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Br2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACAFWIQCLMMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes:

    Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.

    Formation of Imidazole Derivative: 4,5-diphenyl-1H-imidazole is synthesized through the condensation of benzil and ammonium acetate.

    Coupling Reaction: The brominated carbazole and the imidazole derivative are coupled using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonics: Employed in the development of photonic materials due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in cancer research and antimicrobial studies.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol depends on its application:

    Organic Electronics: Functions by facilitating charge transport and light emission through its conjugated system.

    Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Carbazole and Imidazole Derivatives

Compound Name / Structure Key Substituents Biological Activity Reference
This compound Dibromocarbazole, diphenylimidazole, hydroxypropanol Inferred: Potential enzyme inhibition
1-((5,6-Di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol Triazinic moiety, dibromocarbazole α-Glucosidase inhibition
2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone Triazolic moiety, bromophenol α-Glucosidase inhibition
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide Cyclic sulfonamide Cryptochrome modulation
Chiglitazar Ethylphenoxy groups Insulin sensitivity enhancement
6-(Benzyloxy)-9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid Hydrogenated carbazole, chlorophenyl Hypoglycemic effect via AMPK pathway
Bisgerayafoline D High conjugation system Antioxidant activity

Key Comparative Insights

Substituent-Driven Activity :

  • The diphenylimidazole group in the target compound contrasts with triazinic/triazolic moieties in analogues (Table 1, entries 2–3). While triazine/triazole derivatives exhibit α-glucosidase inhibition, the diphenylimidazole’s bulkier aromatic system may favor interactions with hydrophobic enzyme pockets, though specific activity data are lacking .
  • Bromine substituents on the carbazole core (shared with entry 2) enhance electrophilicity compared to hydrogenated carbazoles (entry 6), which activate AMPK pathways .

Hydroxypropanol Linker: The hydroxypropanol bridge in the target compound is structurally analogous to the hydroxypropyl-sulfonamide group in entry 3. The latter modulates cryptochrome activity, suggesting that the hydroxypropanol linker in the target compound could similarly influence redox or signaling pathways .

The absence of a high conjugation system (cf.

Biological Activity

The compound 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19Br2N2OC_{22}H_{19}Br_2N_2O, with a molecular weight of approximately 426.15 g/mol. The structure features a carbazole core substituted with bromine atoms and an imidazole moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC22H19Br2N2O
Molecular Weight426.15 g/mol
CAS Number253449-04-6
PubChem CID2775510

Antitumor Activity

Research indicates that derivatives of carbazole and imidazole exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of human breast cancer cells (MCF-7) and human lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The imidazole ring in the compound is associated with antimicrobial activity. Several studies have reported that imidazole derivatives possess broad-spectrum antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy against pathogens like Staphylococcus aureus and Candida albicans .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in tumor metabolism.
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It affects several signaling pathways related to cell growth and survival, notably the PI3K/Akt pathway .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized the compound and evaluated its anticancer efficacy in vitro. The results indicated a dose-dependent decrease in cell viability in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. Furthermore, flow cytometry analysis revealed significant apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. Results showed that the compound had an MIC of 32 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this carbazole-imidazole hybrid compound?

Answer:
The synthesis involves a multi-step approach:

Carbazole Bromination : Introduce bromine atoms at the 3- and 6-positions of 9H-carbazole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Imidazole Formation : Construct the 4,5-diphenylimidazole moiety via a cyclocondensation reaction between benzil (1,2-diphenylethanedione) and ammonium acetate in the presence of an aldehyde derivative.

Coupling Reaction : Link the brominated carbazole and imidazole units using a propan-2-ol spacer. A nucleophilic substitution or Mitsunobu reaction can achieve this, depending on the reactivity of intermediates.

Key Consideration : Optimize reaction temperatures and solvent systems (e.g., methanol or DMF) to enhance yields. Purity can be improved via recrystallization or column chromatography .

Basic: Which crystallographic tools are optimal for structural elucidation of this compound?

Answer:
X-ray diffraction (XRD) remains the gold standard. Recommended software pipelines include:

  • SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), especially for handling anisotropic displacement parameters and hydrogen bonding networks .
  • OLEX2 : Provides an integrated workflow for data processing, refinement, and visualization, including hydrogen atom placement and disorder modeling .
  • WinGX/ORTEP : For generating publication-ready thermal ellipsoid diagrams and analyzing molecular geometry .

Example : A related carbazole derivative (3-(9H-carbazol-9-yl)propan-1-ol) was resolved with Rfactor=0.055R_{\text{factor}} = 0.055 using SHELXL, demonstrating high precision for similar structures .

Advanced: How do structural modifications influence α-glucosidase inhibitory activity?

Answer:
The dibromo-carbazole and diphenylimidazole groups synergistically enhance enzyme inhibition. Key findings:

  • Bromine Substitution : 3,6-Dibromo groups increase electronegativity, improving binding to the enzyme’s active site. Compound 7k (a structural analog) showed IC50=4.27±0.07μM\text{IC}_{50} = 4.27 \pm 0.07 \, \mu\text{M}, outperforming non-brominated analogs .
  • Imidazole Role : The 4,5-diphenyl group introduces steric bulk, potentially disrupting substrate-enzyme interactions.
CompoundSubstituentsIC50(μM)\text{IC}_{50} \, (\mu\text{M})
Target Compound 3,6-dibromo, 4,5-diphenylData pending
7k 3,6-dibromo, triazinylthio4.27 ± 0.07
Non-brominated analogH at 3,6, triazinylthio>10

Methodological Note : Use enzyme kinetics (Lineweaver-Burk plots) to determine inhibition mode (competitive vs. non-competitive) .

Advanced: How can computational methods clarify electronic properties and binding mechanisms?

Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing bromine atoms lower LUMO energy, facilitating charge transfer interactions .
  • Molecular Docking : Simulate binding poses with α-glucosidase (PDB ID: 2ZE0). The propan-2-ol linker may form hydrogen bonds with catalytic residues (e.g., Asp215), while the imidazole engages in π-π stacking .

Validation : Cross-validate docking results with mutagenesis studies or isothermal titration calorimetry (ITC) to confirm binding hotspots.

Advanced: How to resolve contradictions in reported biological activities?

Answer: Discrepancies often arise from:

  • Assay Variability : Differences in enzyme sources (e.g., rat vs. human α-glucosidase) or substrate concentrations. Standardize protocols using the International Union of Biochemistry (IUB) guidelines.
  • Structural Analogues : Minor substitutions (e.g., triazinylthio vs. imidazole) drastically alter activity. Compare IC50 values under identical conditions .
  • Solubility Issues : Use co-solvents (e.g., DMSO) ≤1% to avoid false negatives.

Basic: What spectroscopic techniques are critical for characterization?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry (e.g., bromine positions) and spacer linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak for C30H22Br2N3O\text{C}_{30}\text{H}_{22}\text{Br}_2\text{N}_3\text{O}).
  • FT-IR : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹) .

Advanced: What is the role of the propan-2-ol linker in bioactivity?

Answer:
The hydroxyl group in the propan-2-ol spacer:

  • Facilitates hydrogen bonding with target proteins (e.g., α-glucosidase or cryptochrome).
  • Modulates solubility: The polar -OH group improves aqueous solubility compared to alkyl linkers.
  • Evidence : In cryptochrome studies, similar linkers enhanced binding affinity by 30% compared to methylene bridges .

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